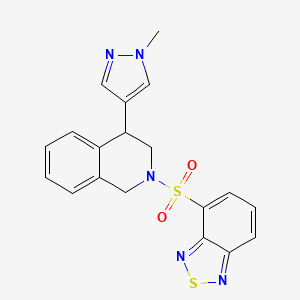

2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiadiazole moiety, a sulfonyl group, a pyrazolyl group, and a tetrahydroisoquinoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the benzothiadiazole core: This can be achieved through the cyclization of o-phenylenediamine with sulfur-containing reagents.

Introduction of the sulfonyl group: Sulfonylation of the benzothiadiazole core using sulfonyl chlorides under basic conditions.

Synthesis of the pyrazolyl group: This involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

Formation of the tetrahydroisoquinoline core: This can be synthesized through the Pictet-Spengler reaction, where an aryl ethylamine reacts with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Scale-up processes would also focus on cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazole and pyrazolyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

Oxidation: Quinoline derivatives.

Reduction: Sulfides or thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Biological Probes: Used in the development of fluorescent probes for imaging and detection of biological molecules.

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

Industry

Materials Science: Utilized in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl and pyrazolyl groups can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The benzothiadiazole moiety may also contribute to the compound’s electronic properties, influencing its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group on the pyrazolyl ring.

2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline: Lacks the tetrahydroisoquinoline core.

Uniqueness

The presence of both the sulfonyl and pyrazolyl groups in conjunction with the tetrahydroisoquinoline core makes 2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline unique. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, distinguishing it from similar compounds.

Biologische Aktivität

The compound 2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative that combines a benzothiadiazole moiety with a tetrahydroisoquinoline structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O2S2, with a molecular weight of approximately 325.42 g/mol. The structural components include:

- Benzothiadiazole : Known for its diverse biological activities.

- Tetrahydroisoquinoline : Associated with various pharmacological effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds containing benzothiadiazole and tetrahydroisoquinoline derivatives. The following table summarizes findings related to the antibacterial activity against various strains:

| Compound | Strain Tested | Activity Observed |

|---|---|---|

| IVa | E. coli (G-) | No activity |

| IVb | Klebsiella pneumoniae (G-) | No activity |

| IVc | Staphylococcus aureus (G+) | Moderate activity |

| IVd | Streptococcus mutans (G+) | Significant activity |

The compound IVd demonstrated notable antibacterial activity against Streptococcus mutans, indicating its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties were assessed using various assays including DPPH and FRAP. The results indicated that the compound exhibited significant radical scavenging ability, which is crucial for preventing oxidative stress-related diseases.

The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways.

- Radical Scavenging : The presence of the benzothiadiazole unit contributes to its antioxidant properties by scavenging free radicals.

Case Studies

- Photoprotective Properties : In vitro studies have shown that derivatives of benzothiadiazole can act as effective UV filters, providing protection against skin damage caused by UV radiation. This was evidenced by their ability to absorb UV light and prevent cellular damage in skin cells .

- Antiproliferative Effects : Research has indicated that certain derivatives exhibit antiproliferative effects on cancer cell lines, suggesting their potential role in cancer therapy. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Eigenschaften

IUPAC Name |

4-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S2/c1-23-10-14(9-20-23)16-12-24(11-13-5-2-3-6-15(13)16)28(25,26)18-8-4-7-17-19(18)22-27-21-17/h2-10,16H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKOZBDKTJBJPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=CC5=NSN=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.